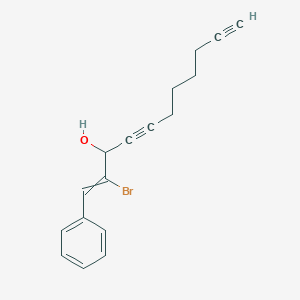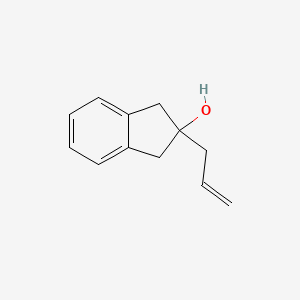![molecular formula C20H17NO4S B14251419 Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- CAS No. 213012-61-4](/img/structure/B14251419.png)
Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This reaction is known for its efficiency and ability to form carbon-carbon bonds under mild conditions.
Following the formation of the biphenyl derivative, the sulfonyl group is introduced through a sulfonylation reaction. This step often involves the use of sulfonyl chlorides and a base, such as triethylamine, to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the biphenyl rings, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the biphenyl group can enhance binding affinity through hydrophobic interactions, while the N-hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simpler analog lacking the biphenyl and sulfonyl groups.
Sulfonylureas: Compounds with a similar sulfonyl group but different core structures.
Biphenyl Derivatives: Compounds containing the biphenyl group but lacking the sulfonyl and N-hydroxy groups.
Uniqueness
Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the biphenyl group enhances its hydrophobic interactions, while the sulfonyl and N-hydroxy groups provide additional sites for chemical modification and interaction with biological targets .
Eigenschaften
CAS-Nummer |
213012-61-4 |
|---|---|
Molekularformel |
C20H17NO4S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-hydroxy-2-[(4-phenylphenyl)methylsulfonyl]benzamide |
InChI |
InChI=1S/C20H17NO4S/c22-20(21-23)18-8-4-5-9-19(18)26(24,25)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13,23H,14H2,(H,21,22) |
InChI-Schlüssel |
NPVUYQZBYDLGMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=CC=C3C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
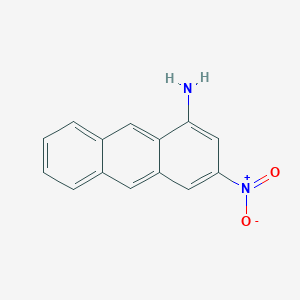
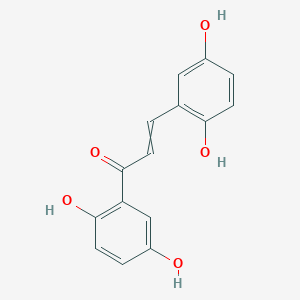
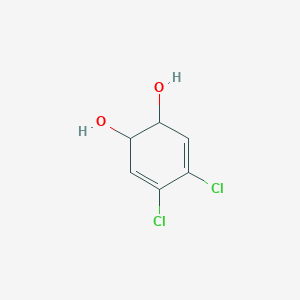
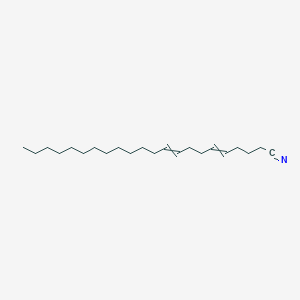
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
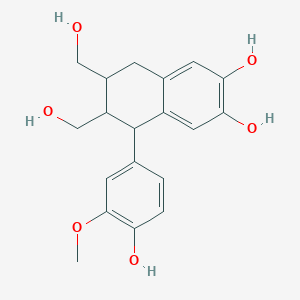
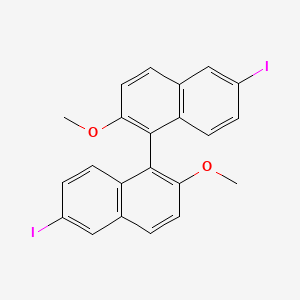
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
